Methyl 3,6-difluoro-1H-indole-2-carboxylate
Description
Methyl 3,6-difluoro-1H-indole-2-carboxylate is a fluorinated indole derivative with a methyl ester group at the 2-position and fluorine atoms at the 3- and 6-positions of the indole ring. Indole carboxylates are critical intermediates in pharmaceutical and agrochemical synthesis due to their versatile reactivity and ability to modulate biological activity through substitution patterns. Fluorination at specific positions enhances metabolic stability, lipophilicity, and binding affinity in drug candidates .
Properties
Molecular Formula |
C10H7F2NO2 |
|---|---|
Molecular Weight |
211.16 g/mol |
IUPAC Name |
methyl 3,6-difluoro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H7F2NO2/c1-15-10(14)9-8(12)6-3-2-5(11)4-7(6)13-9/h2-4,13H,1H3 |
InChI Key |
OMFCIGUGAXNELU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Hemetsberger–Knittel Indole Synthesis Route
One of the most effective methods for preparing substituted indole-2-carboxylates, including fluorinated derivatives, is the Hemetsberger–Knittel synthesis. This method involves:
- Step 1: Knoevenagel condensation of methyl 2-azidoacetate with a fluorinated benzaldehyde derivative (e.g., 3,6-difluorobenzaldehyde).
- Step 2: Thermolysis of the resulting methyl-2-azidocinnamate intermediate to induce cyclization forming the indole ring with fluorine substituents at desired positions.
- Step 3: Electrophilic cyclization to finalize the indole structure bearing the 2-carboxylate methyl ester.
This method allows regioselective incorporation of fluorine atoms on the aromatic ring prior to indole formation, providing high yields and purity.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Knoevenagel condensation | Methyl 2-azidoacetate, 3,6-difluorobenzaldehyde, base catalyst | Room temperature to 50 °C | 2–4 hours | 70–85 |
| Thermolysis | Heating in high-boiling solvent (e.g., Dowtherm A) | >160 °C | 1–3 hours | 60–75 |
| Cyclization | Acidic or neutral conditions, ZnCl2 catalyst (optional) | 80–120 °C | 1–2 hours | 65–80 |
Note: Optimization of stoichiometry and concentration is critical to maximize regioselectivity and yield.
Direct Esterification and Fluorination of Indole Precursors
An alternative approach involves starting from commercially available indole or indole derivatives, followed by selective fluorination and methyl esterification:
- Protection of the indole nitrogen to prevent side reactions during fluorination.
- Selective fluorination at positions 3 and 6 using electrophilic fluorinating agents.
- Methyl esterification of the 2-carboxylic acid group via reaction with methyl chloroformate or dimethyl carbonate.
Key points from recent patents and literature:
- Use of dimethyl carbonate (DMC) as a green solvent and methylating agent in the presence of ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium hydroxide) at temperatures between 50 °C and the solvent boiling point.
- Reaction times vary from 0.5 to 48 hours depending on catalyst loading (1–15 mol%) and temperature.
- Protection/deprotection steps are necessary to avoid N-H substitution side reactions.
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Nitrogen protection | Boc2O or other protecting groups | Room temperature | 1–3 hours | Prevents N-alkylation |
| Fluorination | Selectfluor or NFSI (N-fluorobenzenesulfonimide) | 0–25 °C | 1–6 hours | Regioselective at C3 and C6 |
| Methyl esterification | Dimethyl carbonate, ionic liquid catalyst | 50–90 °C | 0.5–24 hours | Green chemistry approach |
| Deprotection | Acidic or basic conditions | Room temperature | 1–2 hours | Restores free N-H indole |
Friedel–Crafts Acylation Followed by Reduction and Esterification
Though less common for difluoro-substituted indoles, this method involves:
- Friedel–Crafts acylation of a fluorinated indole-2-carboxylate precursor to introduce substituents at the 3-position.
- Reduction of the ketone to alkyl groups.
- Hydrolysis and esterification to yield the methyl ester.
This method is more frequently applied to chloro-substituted indoles but can be adapted for fluorinated analogs with suitable modifications.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Environmental Impact |
|---|---|---|---|---|
| Hemetsberger–Knittel synthesis | High regioselectivity, direct fluorine incorporation | Requires high temperature, specialized azides | 60–85 | Moderate (high temp solvent use) |
| Direct fluorination + esterification | Green solvents, mild conditions, scalable | Requires protection/deprotection steps | 50–75 | Good (ionic liquids, DMC) |
| Friedel–Crafts acylation | Established chemistry, versatile | Multi-step, lower regioselectivity | 40–65 | Moderate (use of AlCl3, chlorides) |
In-Depth Research Findings
- Catalyst Effects: Ionic liquids such as 1-butyl-3-methylimidazolium acetate ([Bmim]OAc) enhance methyl esterification efficiency by acting as both solvent and catalyst, reducing reaction times and improving yields.
- Fluorination Selectivity: Electrophilic fluorination agents show high selectivity for the 3 and 6 positions on the indole ring when the nitrogen is protected, preventing unwanted side reactions.
- Thermolysis Optimization: The temperature and concentration during thermolysis in the Hemetsberger–Knittel synthesis critically affect the ratio of regioisomers formed and overall yield.
- Green Chemistry: Use of dimethyl carbonate as a methylating agent is environmentally preferable over traditional reagents like methyl chloroformate or phosgene derivatives.
Summary Table of Key Reagents and Conditions
| Step | Reagents/Materials | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|---|---|
| Knoevenagel condensation | Methyl 2-azidoacetate, 3,6-difluorobenzaldehyde | Base (e.g., piperidine) | Ethanol or DMF | 25–50 | 2–4 | Forms azidocinnamate intermediate |
| Thermolysis | Azidocinnamate intermediate | None (thermal) | Dowtherm A or DMF | >160 | 1–3 | Cyclization to indole ring |
| Fluorination | Protected indole derivative | Selectfluor or NFSI | Acetonitrile or DCM | 0–25 | 1–6 | Electrophilic fluorination |
| Methyl esterification | Indole-2-carboxylic acid derivative | Ionic liquid (e.g., [Bmim]OH) | Dimethyl carbonate | 50–90 | 0.5–24 | Green methylation method |
| Protection/Deprotection | Boc2O, TFA or base | None | DCM or MeOH | RT | 1–3 | Protects and restores N-H |
Chemical Reactions Analysis
Methyl 3,6-difluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Pharmaceutical Applications
The compound's potential in drug discovery is significant due to its biological activity. Indole derivatives, including methyl 3,6-difluoro-1H-indole-2-carboxylate, have been studied for their pharmacological properties, particularly in cancer treatment and antiviral applications.
- Anticancer Activity : Research indicates that indole derivatives exhibit strong antiproliferative activity against various cancer cell lines. This compound may serve as a lead compound in developing new anticancer agents targeting specific pathways involved in tumor growth .
- Antiviral Activity : Recent studies have shown that related indole-2-carboxylic acid derivatives can inhibit HIV-1 integrase, suggesting that this compound could also possess similar antiviral properties. Structural modifications have been found to enhance its efficacy against viral targets .
Biological Research
The compound's interactions with biological targets have been explored through various methods:
- Molecular Docking Studies : These studies provide insights into how this compound interacts with enzymes or receptors at a molecular level. Such analyses are crucial for understanding its mechanism of action and optimizing its structure for improved efficacy.
- Binding Affinity Studies : Investigating the binding affinity of this compound to specific biological targets can lead to the development of more effective analogs with enhanced selectivity and potency.
Synthetic Chemistry
This compound serves as a versatile building block in synthetic chemistry:
- Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently. These methods often involve multi-step reactions that allow for the introduction of different functional groups at specific positions on the indole ring .
- Structure-Activity Relationship Studies : By modifying different positions on the indole core, researchers can explore how these changes affect biological activity. This approach is vital for optimizing compounds for desired therapeutic effects .
Comparative Analysis with Related Compounds
The following table summarizes some related indole derivatives and their unique properties compared to this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 5-fluoro-1H-indole-2-carboxylate | Single fluorine at position 5 | Different electronic properties affecting reactivity |
| Methyl 6-chloro-1H-indole-2-carboxylate | Chlorine at position 6 | Alters reactivity compared to fluorine substitution |
| Methyl 4-fluoro-1H-indole-2-carboxylate | Fluorine at position 4 | Variations in reactivity and selectivity |
The unique substitution pattern of this compound influences its reactivity and biological activity compared to other indole derivatives.
Case Studies and Research Findings
Several studies have focused on optimizing the structure of indole derivatives to enhance their biological activities:
- Indole Derivatives as Antiviral Agents : A study highlighted the effectiveness of indole derivatives in inhibiting HIV integrase through structural modifications that improved binding affinity and inhibitory potency .
- Anticancer Potential : Investigations into various indole derivatives have shown promising results in suppressing cancer cell proliferation by targeting specific kinases involved in cell cycle regulation .
Mechanism of Action
The mechanism of action of Methyl 3,6-difluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to certain receptors, making it effective in modulating biological activities. The exact pathways depend on the specific application, but generally, it involves the inhibition or activation of enzymes and receptors .
Comparison with Similar Compounds
Structural and Electronic Effects
- Fluorine Substitution: 3,6-Difluoro vs. 4,6-Difluoro: The 3,6-difluoro derivative likely exhibits distinct electronic effects compared to the 4,6-difluoro analog (e.g., Ethyl 4,6-difluoro-1H-indole-2-carboxylate). Fluorine at the 3-position (adjacent to the NH group) may increase acidity of the indole proton, influencing hydrogen-bonding interactions in biological systems. In contrast, 4,6-difluoro substitution may enhance steric hindrance at the 4-position . Monofluoro vs. Difluoro: The 5-fluoroindole-2-carboxylate (e.g., Ethyl 5-fluoroindole-2-carboxylate) demonstrates lower molecular weight and higher melting points compared to difluoro analogs, suggesting that additional fluorine atoms reduce crystallinity but improve thermal stability .
Physicochemical Properties
- Boiling Point : Ethyl 4,6-difluoro-1H-indole-2-carboxylate has a high boiling point (342.5°C), attributed to increased molecular weight and fluorine-induced dipole interactions .
- Lipophilicity: Difluoro substitution (e.g., 3,6- or 4,6-) enhances logP values compared to monofluoro analogs, improving membrane permeability in drug design .
Biological Activity
Methyl 3,6-difluoro-1H-indole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antiviral, anticancer, and anti-inflammatory effects, supported by relevant research findings and data tables.
Overview of Indole Derivatives
Indole derivatives, including this compound, have been extensively studied for their diverse biological activities. The indole core structure is a key feature that contributes to the pharmacological properties of these compounds. Research indicates that modifications to the indole structure can enhance specific biological activities.
Antiviral Activity
Recent studies have demonstrated that certain indole-2-carboxylic acid derivatives exhibit significant antiviral properties. For example:
- HIV-1 Integrase Inhibition : A study highlighted the effectiveness of indole derivatives in inhibiting HIV-1 integrase activity. Compound 3 from this series showed an IC50 value of 0.13 μM, indicating strong inhibitory potential against the strand transfer process of the integrase enzyme .
Table 1: Antiviral Activity of Indole Derivatives
| Compound | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 3 | HIV-1 Integrase Inhibitor | 0.13 | |
| This compound | TBD (not yet specified) | TBD | TBD |
Anticancer Properties
Indole derivatives are also recognized for their anticancer effects. In vitro studies have shown that various indole compounds can induce cytotoxicity in cancer cell lines:
- Cytotoxicity : Research has indicated that this compound may exhibit cytotoxic effects against several human cancer cell lines. The specific IC50 values for this compound remain to be fully characterized but are anticipated to be competitive with other known anticancer agents .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | A-549 (Lung) | TBD | TBD |
| SGC-7901 (Stomach) | TBD | TBD |
Anti-inflammatory Effects
The anti-inflammatory potential of indole derivatives has also been explored:
- Mechanism : Indoles have been shown to inhibit pro-inflammatory cytokines and modulate immune responses. Specific mechanisms include the inhibition of NF-kB signaling pathways and reduction of oxidative stress markers .
Case Studies and Research Findings
Several studies have focused on the structure-activity relationship (SAR) of indole derivatives, emphasizing how modifications can enhance biological activity:
- Structural Modifications : Research indicates that adding substituents at specific positions on the indole ring can significantly enhance antiviral and anticancer activities. For instance, halogenated compounds often show improved binding affinity and potency against viral targets .
- In Vivo Studies : Future studies are needed to evaluate the in vivo efficacy and safety profiles of this compound.
Q & A
Basic: What are the common synthetic routes for Methyl 3,6-difluoro-1H-indole-2-carboxylate, and how is the product characterized?
Methodological Answer:
A typical synthesis involves coupling fluoro-substituted indole precursors with methyl chloroformate under basic conditions. For example, ethyl 5-fluoroindole-2-carboxylate derivatives can be synthesized via refluxing with sodium ethoxide and DMSO, followed by purification via column chromatography (e.g., cyclohexane/ethyl acetate eluent) . Characterization relies on H/C NMR to confirm substitution patterns (e.g., fluorine-induced splitting) and HRMS for molecular ion verification. H NMR signals for fluorine-substituted indoles typically appear as doublets or double doublets (e.g., δ 7.99 ppm, ) .
Basic: How can researchers functionalize the ester group of this compound?
Methodological Answer:
The methyl ester can be hydrolyzed to the carboxylic acid under acidic (e.g., HCl/EtOH) or basic (e.g., NaOH/MeOH) conditions. For instance, 4,6-difluoroindole-2-carboxylic acid derivatives are synthesized via ester hydrolysis, with purity confirmed by melting point analysis (mp 256–259°C) and HPLC . Alternatively, the ester can undergo aminolysis with primary/secondary amines in polar aprotic solvents (e.g., DMF) to yield carboxamides, a common step in drug discovery .
Basic: What analytical techniques are critical for assessing the purity and stability of this compound?
Methodological Answer:
- HPLC : To quantify purity (>95% threshold for research-grade material) and detect degradation products.
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, particularly for fluorinated indoles prone to decomposition at high temperatures.
- NMR Spectroscopy : Detects residual solvents or byproducts (e.g., unreacted starting materials).
- Mass Spectrometry (HRMS) : Confirms molecular integrity, especially for fluorine isotope patterns .
Advanced: How do fluorine substitutions at positions 3 and 6 influence the compound’s electronic properties in structure-activity relationship (SAR) studies?
Methodological Answer:
Fluorine’s electron-withdrawing effect modulates the indole ring’s electron density, affecting binding affinity in biological targets. Computational studies (e.g., DFT calculations) reveal that 3,6-difluoro substitution increases the compound’s dipole moment, enhancing interactions with hydrophobic pockets in enzymes. Experimental validation via IC assays against Mycobacterium tuberculosis (e.g., derivatives with 4,6-difluoro substitution show MIC values <1 µg/mL) supports these findings .
Advanced: What crystallographic strategies are employed to resolve the structure of fluorinated indole derivatives?
Methodological Answer:
Single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) is standard. Fluorine atoms introduce strong anomalous scattering, improving phase determination. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. ORTEP-3 visualization software aids in interpreting displacement ellipsoids and hydrogen-bonding networks, critical for confirming substituent geometry .
Advanced: How can in silico modeling optimize the pharmacokinetic profile of this compound derivatives?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins, while QSAR models correlate substituent positions with logP and solubility. For instance, adding electron-donating groups at position 1 improves membrane permeability, as simulated via MDCK cell models . ADMET prediction tools (e.g., SwissADME) assess metabolic stability, particularly for ester hydrolysis pathways.
Advanced: What experimental protocols address low solubility of fluorinated indole esters in aqueous media?
Methodological Answer:
- Co-solvent Systems : Use DMSO/water mixtures (e.g., 10% DMSO) for in vitro assays.
- Micellar Encapsulation : Non-ionic surfactants (e.g., Tween-80) enhance solubility in biological buffers.
- Salt Formation : Convert the ester to a sodium carboxylate salt for improved aqueous compatibility .
Basic: What safety protocols are recommended for handling this compound in lab settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
